Oxiranemethanol, 3-methyl-, (2S,3S)-
Overview
Description
Oxiranemethanol, 3-methyl-, (2S,3S)-: is a chiral epoxy alcohol with the molecular formula C₅H₁₀O₂(2S,3S)-3-methyl-2,3-epoxypropanol . This compound is characterized by its epoxide ring and a methyl group at the third carbon position, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxiranemethanol, 3-methyl-, (2S,3S)- typically involves the epoxidation of an appropriate alkene precursor. One common method is the epoxidation of 3-methyl-1-butene using a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA) . The reaction is usually carried out in an organic solvent, such as dichloromethane, at low temperatures to control the reaction rate and minimize side reactions.
Industrial Production Methods
In an industrial setting, the production of Oxiranemethanol, 3-methyl-, (2S,3S)- may involve continuous flow reactors or large-scale batch processes. The choice of method depends on the scale of production and the desired purity of the final product. Catalysts and specific reaction conditions are optimized to achieve high yields and enantioselectivity.
Chemical Reactions Analysis
Types of Reactions
Oxiranemethanol, 3-methyl-, (2S,3S)-: undergoes various types of chemical reactions, including:
Oxidation: : The epoxide ring can be opened by nucleophiles, leading to the formation of diols.
Reduction: : The epoxide ring can be reduced to form alcohols.
Substitution: : Nucleophiles can attack the epoxide ring, resulting in substitution reactions.
Common Reagents and Conditions
Oxidation: : Common reagents include hydrogen peroxide and peracids . The reaction is typically carried out in an organic solvent at low temperatures.
Reduction: : Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) . The reaction is usually performed in anhydrous conditions.
Substitution: : Nucleophiles such as alcohols, amines, and thiols are used. The reaction is often carried out in the presence of a base to deprotonate the nucleophile.
Major Products Formed
Oxidation: : The major product is typically a diol, such as 3-methyl-1,2-butanediol .
Reduction: : The major product is an alcohol, such as 3-methyl-1-butanol .
Substitution: : The major products include 3-methyl-2-hydroxybutyl ethers, amines, and thioethers .
Scientific Research Applications
Oxiranemethanol, 3-methyl-, (2S,3S)-: has various applications in scientific research, including:
Chemistry: : It is used as an intermediate in the synthesis of complex organic molecules, such as pharmaceuticals and agrochemicals.
Biology: : It can be used to modify biological molecules, such as proteins and nucleic acids, to study their structure and function.
Medicine: : It is used in the development of new drugs and therapeutic agents.
Industry: : It is employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which Oxiranemethanol, 3-methyl-, (2S,3S)- exerts its effects involves the opening of the epoxide ring by nucleophiles. This reaction is typically facilitated by a base, which deprotonates the nucleophile, making it more reactive. The nucleophile attacks the less hindered carbon of the epoxide ring, leading to the formation of a new bond and the opening of the ring.
Comparison with Similar Compounds
Oxiranemethanol, 3-methyl-, (2S,3S)-: is similar to other epoxy alcohols, such as glycidol and epoxygeraniol . it is unique due to its specific stereochemistry and the presence of the methyl group at the third carbon position. This gives it distinct reactivity and selectivity compared to other epoxy alcohols.
List of Similar Compounds
Glycidol: (2,3-epoxypropanol)
Epoxygeraniol: (3-methyl-3-(4-methylpent-3-en-1-yl)oxiran-2-ylmethanol)
2-Oxiranemethanol, 3-phenyl-, (2S,3R)
Properties
IUPAC Name |
[(2S,3S)-3-methyloxiran-2-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-3-4(2-5)6-3/h3-5H,2H2,1H3/t3-,4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHZNUPEBVRUFO-IMJSIDKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](O1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10451988 | |
Record name | Oxiranemethanol, 3-methyl-, (2S,3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10451988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50468-21-8 | |
Record name | Oxiranemethanol, 3-methyl-, (2S,3S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10451988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rac-[(2R,3R)-3-methyloxiran-2-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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